An In-depth Technical Guide to 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive overview of the chemical and physical properties of 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its synthesis, characterization, potential applications, and safe handling, offering field-proven insights to facilitate its use in the laboratory.
Introduction: The Strategic Role of Fluorine in Tetrahydroisoquinoline Scaffolds
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities span from antitumor and antimicrobial to acting on the central nervous system (CNS).[3][4] The strategic incorporation of fluorine atoms into this scaffold, as seen in 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, can profoundly modulate a molecule's physicochemical and pharmacological properties.
Fluorine's high electronegativity and small size can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[5] These attributes make fluorinated THIQ derivatives, such as the subject of this guide, highly valuable building blocks in the design of novel therapeutics.[6][7] This guide will provide the core chemical knowledge required to effectively utilize this compound in research and development.
Physicochemical and Spectroscopic Profile
While specific experimental data for 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is not extensively published, we can infer many of its properties from closely related analogs and general chemical principles.
| Property | Value | Source/Comment |
| CAS Number | 1093064-83-5 | [8][9] |
| Molecular Formula | C₉H₉F₂N · HCl | [8] |
| Molecular Weight | 205.63 g/mol | [8] |
| Appearance | White to off-white solid (expected) | Based on related compounds. |
| Melting Point | Not reported. Expected to be >200 °C. | Based on related hydrochloride salts. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO). | Expected for a hydrochloride salt. |
| Storage | Store at 2-8°C under an inert atmosphere. | [8] |
Spectroscopic Characterization (Predicted)
Based on the structure and data from analogous compounds like 8-Fluoro-1,2,3,4-tetrahydroisoquinoline, the following spectroscopic characteristics are anticipated.[10]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will exhibit splitting patterns influenced by the two fluorine atoms. The aliphatic protons on the tetrahydroisoquinoline ring will likely appear as multiplets in the 2.5-4.5 ppm region.
-
¹³C NMR: The carbon NMR will show nine distinct signals. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling).
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms at the 5 and 8 positions.
-
Mass Spectrometry (MS): The mass spectrum (electron ionization) of the free base (C₉H₉F₂N) would show a molecular ion peak (M⁺) at m/z 169.07.
Synthesis and Purification
A robust synthesis of fluorinated tetrahydroisoquinolines can be adapted from established literature methods for similar compounds, such as the synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinoline.[10] A plausible synthetic route involves a directed ortho-lithiation followed by reduction.
Caption: Potential research applications of 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline HCl.
Safety and Handling
A specific Safety Data Sheet (SDS) for 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is not readily available. However, based on the SDS of related compounds such as 1,2,3,4-tetrahydroisoquinoline hydrochloride and other halogenated analogs, the following precautions should be taken: [7][11]
-
Hazard Statements (Anticipated):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
-
Store in a tightly sealed container in a cool, dry place.
-
References
-
Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. European Journal of Medicinal Chemistry, 2018. Link
-
Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 2019. Link
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 2023. Link
-
[The synthesis and biological activity of substituted tetrahydroisoquinoline compounds]. Yao Xue Xue Bao, 1994. Link
-
5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride,1093064-83-5-Amadis Chemical. Link
-
5,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | 1093064-83-5 | TTB06483. Link
-
Preparation of tetrahydroisoquinolines from dihydroisoquinolines - Justia Patents. Link
-
(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives - ResearchGate. Link
-
SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES - European Patent Office. Link
-
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride - PubChem. Link
-
WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents. Link
-
US3654282A - 1 2 3 4-tetrahydro-isoquinoline 1-carboxylic acids - Google Patents. Link
-
5,8-Difluoro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride for Sale - Echemi. Link
-
WO2019144811A1 - Tetrahydroisoquinoline derivative and preparation method therefor and use thereof - Google Patents. Link
-
1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem. Link
-
1,2,3,4-Tetrahydroisoquinoline 95 91-21-4 - Sigma-Aldrich. Link
-
5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN - PubChem. Link
-
1,2,3,4-Tetrahydroisoquinoline Hydrochloride | C9H12ClN | CID 2734717 - PubChem. Link
-
Tetrahydroisoquinolines - Fisher Scientific. Link
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 2021. Link
-
5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline | C9H8Cl3N | CID 12595085 - PubChem. Link
-
1,2,3,4-Tetrahydroisoquinoline 95 91-21-4 - Sigma-Aldrich. Link
-
799274-07-0|5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride|BLD Pharm. Link
-
Request Bulk Quote - ChemUniverse. Link
-
5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline | C9H7Cl4N - PubChem. Link
-
(PDF) 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile - ResearchGate. Link
-
Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes - ResearchGate. Link
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed Central. Link
Sources
- 1. US3654282A - 1 2 3 4-tetrahydro-isoquinoline 1-carboxylic acids - Google Patents [patents.google.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. mdpi.com [mdpi.com]
- 7. 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 45074003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride,1093064-83-5-Amadis Chemical [amadischem.com]
- 9. 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | 1093064-83-5 | TTB06483 [biosynth.com]
- 10. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2,3,4-Tetrahydroisoquinoline Hydrochloride | C9H12ClN | CID 2734717 - PubChem [pubchem.ncbi.nlm.nih.gov]

